molecular formula C8H15N B14648540 Methanamine, N-(cyclohexylmethylene)- CAS No. 53106-92-6

Methanamine, N-(cyclohexylmethylene)-

Cat. No.: B14648540
CAS No.: 53106-92-6
M. Wt: 125.21 g/mol
InChI Key: VGUGMPKRNPKTDI-UHFFFAOYSA-N
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Description

Methanamine, N-(cyclohexylmethylene)- is an organic compound that belongs to the class of amines It is characterized by the presence of a methanamine group bonded to a cyclohexylmethylene group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methanamine, N-(cyclohexylmethylene)- can be synthesized through several methods. One common approach involves the reaction of methanamine with cyclohexylmethylene chloride under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In industrial settings, the production of Methanamine, N-(cyclohexylmethylene)- often involves large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methanamine, N-(cyclohexylmethylene)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the methanamine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in dichloromethane.

Major Products Formed

    Oxidation: Formation of cyclohexylmethylene oxides.

    Reduction: Formation of cyclohexylmethylamine derivatives.

    Substitution: Formation of substituted methanamine derivatives.

Scientific Research Applications

Methanamine, N-(cyclohexylmethylene)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methanamine, N-(cyclohexylmethylene)- involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methanamine: A simpler amine with a single methanamine group.

    Cyclohexylamine: Contains a cyclohexyl group bonded to an amine group.

    N-Methylcyclohexylamine: Similar structure but with a methyl group attached to the nitrogen atom.

Uniqueness

Methanamine, N-(cyclohexylmethylene)- is unique due to the presence of both methanamine and cyclohexylmethylene groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound in various chemical reactions and applications.

Properties

CAS No.

53106-92-6

Molecular Formula

C8H15N

Molecular Weight

125.21 g/mol

IUPAC Name

1-cyclohexyl-N-methylmethanimine

InChI

InChI=1S/C8H15N/c1-9-7-8-5-3-2-4-6-8/h7-8H,2-6H2,1H3

InChI Key

VGUGMPKRNPKTDI-UHFFFAOYSA-N

Canonical SMILES

CN=CC1CCCCC1

Origin of Product

United States

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